(3-(3-Fluoropropoxy)phenyl)boronic acid
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Overview
Description
“(3-(3-Fluoropropoxy)phenyl)boronic acid” is a boronic acid derivative . It is used in research and development. The molecular formula is C9H12BFO3 and the average mass is 197.999 Da .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organometallic reagents and boranes . The Suzuki–Miyaura coupling is a common method for the synthesis of boronic acids . This method involves the reaction of organometallic reagents with boranes to form the boronic acid .Molecular Structure Analysis
The molecular structure of “(3-(3-Fluoropropoxy)phenyl)boronic acid” has been analyzed using various methods . Geometry optimization was performed for the possible conformations of the molecule using the DFT/B3LYP method with the 6-311++G (d, p) basis set .Chemical Reactions Analysis
Boronic acids, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the cross-coupling of two organoboron reagents in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
“(3-(3-Fluoropropoxy)phenyl)boronic acid” is a white to light yellow crystal powder . It has a molecular formula of C9H12BFO3 and an average mass of 197.999 Da .Scientific Research Applications
Fluorescent Sensors
Boronic acid compounds, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, have been well developed as sensors to recognize carbohydrates or other substances . They can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes .
Detection of Carbohydrates
These boronic acid-based fluorescent sensors can detect carbohydrates such as glucose, ribose, and sialyl Lewis A/X .
Detection of Other Substances
Apart from carbohydrates, these sensors can also detect other substances including catecholamines, reactive oxygen species, and ionic compounds .
Development of New Materials
Functionalized boronic acid, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, has been used in the development of new materials including nanoparticles, smart polymer gels, and quantum dots .
Synthesis of Liquid Crystalline Compounds
“(3-(3-Fluoropropoxy)phenyl)boronic acid” has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
6. Inhibitors of Serine Protease and Kinase Enzymes In medicine, phenyl boronic acids, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression, and metastasis of tumor cells .
Boron Neutron Capture Therapy
The boron compounds, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, are also used in boron neutron capture therapy of tumors .
Mechanism of Action
Safety and Hazards
Future Directions
Boronic acids, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, are increasingly being used in diverse areas of research . They are used in various sensing applications, in the manipulation of proteins, in the separation of glycated molecules, and in the development of therapeutics . Future research will likely continue to explore these and other applications of boronic acids .
properties
IUPAC Name |
[3-(3-fluoropropoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7,12-13H,2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYJXAFWBGCCBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCF)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590222 |
Source
|
Record name | [3-(3-Fluoropropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
915402-01-6 |
Source
|
Record name | [3-(3-Fluoropropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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